![molecular formula C4H4BClO2S B1464190 (4-Chlorothiophen-3-YL)boronic acid CAS No. 2246849-14-7](/img/structure/B1464190.png)
(4-Chlorothiophen-3-YL)boronic acid
Overview
Description
“(4-Chlorothiophen-3-YL)boronic acid” is a chemical compound with the CAS Number: 2246849-14-7 . It has a molecular weight of 162.4 . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for “(4-Chlorothiophen-3-YL)boronic acid” is 1S/C4H4BClO2S/c6-4-2-9-1-3 (4)5 (7)8/h1-2,7-8H . The InChI key is WITYJCKOWHATGV-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, including “(4-Chlorothiophen-3-YL)boronic acid”, are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a process that is not well developed .Physical And Chemical Properties Analysis
“(4-Chlorothiophen-3-YL)boronic acid” has a melting point of 66-67 degrees Celsius . It is a powder that is stored at room temperature .Scientific Research Applications
Sensing Applications
Boronic acids, including “(4-Chlorothiophen-3-YL)boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for protein manipulation and modification .
Separation Technologies
Boronic acids have been used in separation technologies . Their specific interactions with certain molecules can be exploited for the design of sensors or targeted drug delivery systems.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
Organic Synthesis
“(4-Chlorothiophen-3-YL)boronic acid” is a chemical compound used in scientific research. It possesses diverse applications, such as catalysis, organic synthesis, and material science.
Organic Electronics
Protein Manipulation
An area of particular growth was the interaction of boronic acids with proteins, their manipulation and cell labelling . Boronic acids were also used for electrophoresis of glycated molecules .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . They were also employed as building materials for microparticles for analytical methods .
Safety and Hazards
Future Directions
Boronic acids, including “(4-Chlorothiophen-3-YL)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems . They are also used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
properties
IUPAC Name |
(4-chlorothiophen-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITYJCKOWHATGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorothiophen-3-YL)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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